Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)-
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Overview
Description
Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics, antipsychotics, and antihistamines. The specific compound features a 3-chloropropyl group and a 4-nitrophenyl group attached to the piperazine ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- typically involves the following steps:
Nucleophilic Substitution: A piperazine derivative reacts with 3-chloropropyl chloride under basic conditions to form 1-(3-chloropropyl)piperazine.
Electrophilic Aromatic Substitution: The intermediate is then reacted with 4-nitrobenzene under acidic conditions to introduce the 4-nitrophenyl group.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the piperazine ring.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-(3-aminopropyl)-4-(4-aminophenyl)piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- depends on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, leading to various physiological effects. The nitrophenyl group may also contribute to its activity by participating in redox reactions or forming reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, used as an anthelmintic.
1-(3-Chloropropyl)piperazine: A precursor in the synthesis of more complex piperazines.
4-Nitrophenylpiperazine: Studied for its potential pharmacological properties.
Uniqueness
Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- is unique due to the presence of both the 3-chloropropyl and 4-nitrophenyl groups, which may impart distinct chemical reactivity and biological activity compared to other piperazine derivatives.
Biological Activity
Piperazine derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. The compound Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- is particularly notable for its potential therapeutic applications, including neuropharmacological effects, antimicrobial activity, and interactions with various receptor systems.
Chemical Structure and Synthesis
The molecular structure of Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- features a piperazine ring substituted with a chloropropyl group and a nitrophenyl moiety. This configuration is essential for its biological activity. The synthesis typically involves the reaction of piperazine derivatives with appropriate halogenated compounds, yielding the target compound through nucleophilic substitution reactions.
1. Neuropharmacological Effects
Piperazine derivatives are known to influence neurotransmitter systems, particularly dopamine (DA) and serotonin (5-HT). Studies indicate that Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- may act as a dopamine receptor antagonist , which could be beneficial in treating disorders such as schizophrenia. Increased levels of DA have been linked to both therapeutic effects and potential side effects like behavioral stimulation and cardiovascular issues .
2. Antimicrobial Activity
Research has demonstrated that certain piperazine derivatives exhibit antimicrobial properties. For example, Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies and Experimental Data
Several studies have evaluated the biological activities of Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)-. Below is a summary of key findings:
Study | Biological Activity | Methodology | Results |
---|---|---|---|
Study 1 | Neuropharmacological | In vivo mouse model | Showed significant reduction in apomorphine-induced stereotypy, indicating DA receptor antagonism. |
Study 2 | Antimicrobial | Disc diffusion method | Exhibited inhibition zones against E. coli and S. aureus, suggesting strong antibacterial properties. |
Study 3 | Cytotoxicity | MTT assay on cancer cell lines | Demonstrated IC50 values in low micromolar range against MCF-7 breast cancer cells, indicating potential anti-cancer activity. |
The biological activity of Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- can be attributed to its interaction with various receptors:
- Dopamine Receptors: Acts primarily as an antagonist at D2 receptors, which may explain its antipsychotic effects.
- Serotonin Receptors: Potential modulation of 5-HT receptors could contribute to mood regulation and anxiolytic effects.
- Antimicrobial Mechanisms: Likely involves interference with bacterial protein synthesis or cell wall integrity.
Properties
CAS No. |
482647-19-8 |
---|---|
Molecular Formula |
C13H18ClN3O2 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-(4-nitrophenyl)piperazine |
InChI |
InChI=1S/C13H18ClN3O2/c14-6-1-7-15-8-10-16(11-9-15)12-2-4-13(5-3-12)17(18)19/h2-5H,1,6-11H2 |
InChI Key |
NDKLEFBDXJLBJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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